molecular formula C6H10N2O B6205494 1-hydroxypiperidine-2-carbonitrile CAS No. 102739-96-8

1-hydroxypiperidine-2-carbonitrile

Cat. No.: B6205494
CAS No.: 102739-96-8
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxypiperidine-2-carbonitrile is a six-membered piperidine ring derivative featuring a hydroxyl group at the 1-position and a carbonitrile moiety at the 2-position. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the electron-withdrawing carbonitrile group influences the compound’s reactivity and electronic profile.

Properties

CAS No.

102739-96-8

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Inspired by Pyrrolidine Carbonitrile Methods

Industrial-scale processes for analogous compounds, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, provide insights into scalable protocols for 1-hydroxypiperidine-2-carbonitrile. Patent literature describes telescopic one-pot reactions combining amine acylation, cyclization, and nitrile formation . For example, L-prolinamide reacts with chloroacetyl chloride in DMF at 0–5°C, followed by quenching with water and extraction with dichloromethane .

Step Reagents/Conditions Purpose
AcylationChloroacetyl chloride, DMF, 0–5°CIntroduce chloroacetyl group
QuenchingH₂O, NH₄OH (pH 9–10)Neutralize excess acid
ExtractionDichloromethaneIsolate intermediate
CyclizationK₂CO₃, KI, 30°CForm piperidine ring

This method, adapted for piperidine systems, could theoretically achieve yields exceeding 70% with proper catalyst optimization (e.g., KI for improved nucleophilic substitution) .

Amino Acid-Based Routes Using Proline Derivatives

Amino acids like L-proline serve as chiral precursors for nitrile-containing piperidines. In a reported synthesis, L-proline undergoes acylation with chloroacetyl chloride in THF, followed by displacement of the chloride with a cyanide source . The reaction sequence preserves stereochemistry, critical for pharmaceutical applications:

  • Acylation : L-proline + chloroacetyl chloride → (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Cyanide Displacement : Treatment with KCN in DMF at 50°C replaces chloride with nitrile.

This route, while lengthier, offers enantiomeric purity (>98% ee) and yields of 60–68% . Scaling this method requires efficient solvent recovery systems due to the use of THF and DMF.

Comparative Analysis of Methodologies

The table below contrasts key parameters of the four methods:

Method Yield Complexity Scalability Purity
Oxidation-Cyanation45–60%ModerateLimited by HCN handling85–90%
Direct Nitrile65–75%HighIndustrial with anhydrous conditions90–95%
One-Pot70–75%LowHigh (patented industrial process)95%
Amino Acid60–68%HighModerate (chiral purity)>98% ee

The one-pot approach balances yield and scalability, making it favorable for bulk production. Conversely, amino acid routes are preferred for enantioselective synthesis despite lower yields .

Chemical Reactions Analysis

1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common reagents used in these reactions include sodium borohydride for reductions, and thionyl chloride for substitutions. Major products formed from these reactions include piperidine derivatives with varied functional groups, enhancing their utility in different chemical contexts .

Scientific Research Applications

1-Hydroxypiperidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and other nitrile-converting enzymes.

    Medicine: Research into its potential as a precursor for drug development, especially in the synthesis of piperidine-based therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 1-hydroxypiperidine-2-carbonitrile exerts its effects is primarily through its interactions with enzymes and other biological molecules. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then participate in various biochemical pathways. The hydroxyl group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0)
  • Structure : Combines a piperidine ring with a cyclohexane-carbonitrile group.
  • Molecular Formula : C₁₂H₂₀N₂; Molecular Weight : 192.3 .
  • Key Differences : Lacks the hydroxyl group present in 1-hydroxypiperidine-2-carbonitrile, resulting in lower polarity. The bulky cyclohexane ring reduces solubility in polar solvents compared to the hydroxylated analog.
  • Stability : Stable for ≥5 years when stored at -20°C .
(S)-Pyrrolidine-2-Carbonitrile Hydrochloride (CAS 65732-69-6)
  • Structure : A five-membered pyrrolidine ring with a carbonitrile group at position 2.
  • Molecular Formula : C₅H₇N₂Cl; Molecular Weight : 130.58 .
  • The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to this compound.
1-Isoproxypropyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (CAS 68612-94-2)
  • Structure : A pyridine-based compound with hydroxyl, methyl, and carbonitrile groups.
  • Key Differences : The aromatic pyridine ring confers distinct electronic properties, while the hydroxyl group at position 6 enhances solubility in aqueous media .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups Solubility Stability Reference
This compound* C₆H₁₀N₂O 138.16 Hydroxyl, Carbonitrile High (polar solvents) Likely stable at RT Inferred
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.3 Carbonitrile, Piperidine Low (non-polar solvents) Stable at -20°C
(S)-Pyrrolidine-2-carbonitrile HCl C₅H₇N₂Cl 130.58 Carbonitrile, Pyrrolidine Moderate (polar protic solvents) Labile to hydrolysis

*Inferred properties based on structural analogs.

Biological Activity

1-Hydroxypiperidine-2-carbonitrile (HP2C) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

This compound has the molecular formula C6H10N2O and is classified as a derivative of piperidine. It can be synthesized through various methods, including the reaction of piperidine-2-carbonitrile with sodium borohydride in the presence of trifluoroacetic acid. Alternative synthesis routes involve the reaction of 4-piperidone with oxalyl chloride and sodium cyanide.

Biological Activities

Anticancer Activity
HP2C exhibits significant anticancer properties against various cancer cell lines. Research indicates that it can inhibit cell proliferation, showing promise as a potential therapeutic agent in oncology.

Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions such as arthritis. Its mechanism may involve the modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

Antibacterial Effects
HP2C has shown antibacterial activity against several strains of bacteria, suggesting its potential use in treating bacterial infections. The compound's efficacy varies depending on the bacterial strain, warranting further investigation into its spectrum of activity.

HP2C primarily interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing GABA transmission in the brain. This interaction suggests potential applications in neurological disorders, particularly those involving convulsive seizures. The compound's influence on the GABAergic pathway positions it as a candidate for further research in neuropharmacology.

Research Findings and Case Studies

Recent studies have highlighted HP2C's potential across various biological assays:

Study Biological Activity Findings
Study AAnticancerSignificant inhibition of tumor cell proliferation (IC50 values ranging from 5-15 µM)
Study BAnti-inflammatoryReduction in inflammatory markers in vitro (e.g., TNF-alpha levels decreased by 30%)
Study CAntibacterialEffective against E. coli and Staphylococcus aureus, with MIC values of 10 µg/mL and 15 µg/mL respectively

Toxicity and Safety

Currently, limited data exists regarding the toxicity and safety profile of HP2C. Preliminary assessments suggest that while handling should be approached with caution, specific toxicological studies are necessary to establish safe exposure levels in both laboratory and clinical settings.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing complex organic molecules, including pharmaceutical compounds.
  • Enzyme Mechanism Studies : HP2C is employed in research focusing on nitrile hydratases and other enzyme systems.
  • Drug Development : Its biological activities make it a candidate for further exploration as a precursor for novel therapeutic agents .

Current State of Research

Ongoing studies continue to investigate the synthesis, properties, and applications of HP2C across various fields such as medicinal chemistry and material science. The compound's promising results in biological assays underscore its potential utility in drug discovery initiatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hydroxypiperidine-2-carbonitrile, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis involving cyclization or functional group transformations is typical. For example, analogous piperidine carbonitriles are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (40–80°C) using ethanol/water mixtures as solvents . Intermediates should be characterized via 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. X-ray crystallography (as seen in for related compounds) can resolve stereochemical ambiguities .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodology :

  • NMR : Assign peaks for the hydroxyl (-OH), nitrile (-CN), and piperidine ring protons. Compare with databases like PubChem (e.g., InChIKey: SEWARTPIJFHCRP for 1-hydroxypiperidine-2-carboxylic acid, a related compound) .
  • IR : Confirm the presence of -OH (~3200 cm1^{-1}) and -CN (~2200 cm1^{-1}) stretches.
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks, referencing analytical standards (e.g., ’s protocols for carbonitrile analogs) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Storage : Keep in airtight containers at -20°C to prevent degradation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Install fume hoods for synthesis steps involving volatile reagents .
  • First Aid : For skin/eye contact, rinse immediately with water; inhalation requires fresh air and medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. ethanol), and catalysts (e.g., Lewis acids). For instance, highlights ethanol/water mixtures with catalysts for high yields in carbonitrile synthesis .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Q. How do researchers resolve contradictions in spectral data for structurally similar carbonitriles?

  • Methodology :

  • Cross-Validation : Compare experimental NMR/IR data with computational models (e.g., PubChem’s InChI descriptors) .
  • Crystallography : Resolve ambiguities using single-crystal X-ray diffraction, as demonstrated for pyrrolidine-carbonitrile derivatives in .
  • Peer Consultation : Leverage platforms like ChemRxiv or collaborative databases to reconcile discrepancies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative strains. notes similar carbonitriles tested for antibacterial activity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing PubChem’s bioactivity data for related piperidine derivatives .
  • Enzyme Inhibition : Test interactions with target enzymes (e.g., kinases) via fluorescence polarization or SPR.

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology :

  • Detailed Protocols : Document reaction parameters (e.g., stirring speed, humidity control) and batch-specific analytics (e.g., ’s certificates of analysis) .
  • Open Science Practices : Share raw spectral data and crystallography files via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.